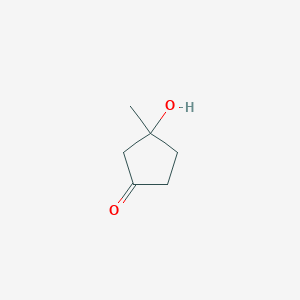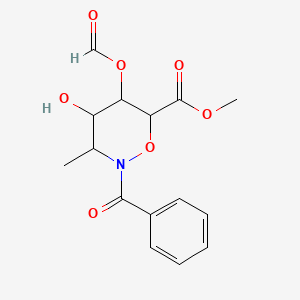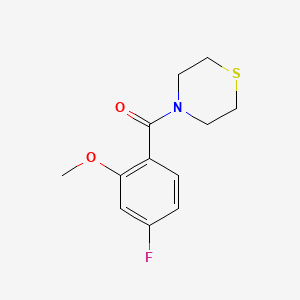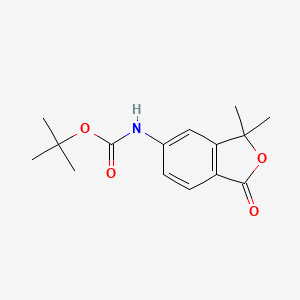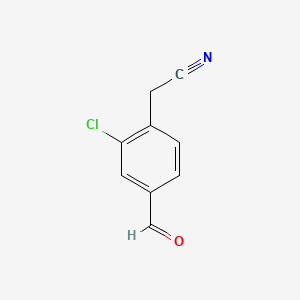
3,5-Dichloro-2-methoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-methoxyphenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methoxyphenylboronic acid typically involves the borylation of 3,5-dichloro-2-methoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-methoxyphenylboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form phenols or reduction to form corresponding hydrocarbons.
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Hydrocarbons: Formed through reduction reactions.
Applications De Recherche Scientifique
3,5-Dichloro-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action for 3,5-Dichloro-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The presence of electron-withdrawing chlorine atoms and the methoxy group influences the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorophenylboronic Acid: Lacks the methoxy group, making it less electron-rich.
4-Methoxyphenylboronic Acid: Has a methoxy group but lacks the chlorine atoms, affecting its reactivity.
4-Chlorophenylboronic Acid: Contains only one chlorine atom and no methoxy group, leading to different reactivity patterns.
Uniqueness
3,5-Dichloro-2-methoxyphenylboronic acid is unique due to the combined presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group. This unique combination allows for fine-tuning of reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Propriétés
Formule moléculaire |
C7H7BCl2O3 |
|---|---|
Poids moléculaire |
220.84 g/mol |
Nom IUPAC |
(3,5-dichloro-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BCl2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 |
Clé InChI |
MJRIIYDEDWEQSN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1OC)Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


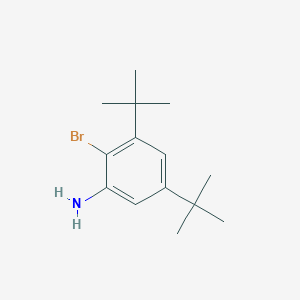
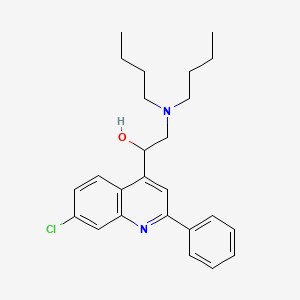
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)
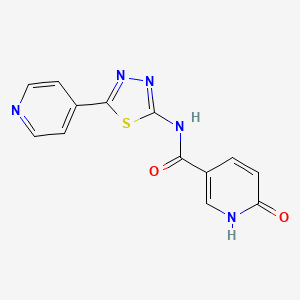
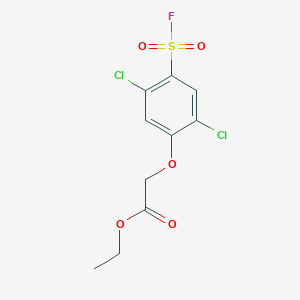

![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
